molecular formula C18H22N4O3 B2442589 (2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2176124-97-1

(2,5-dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2442589
CAS No.: 2176124-97-1
M. Wt: 342.399
InChI Key: PPKSBRJBGOMFNB-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with methyl groups, a morpholino group, and a pyrido[2,3-d]pyrimidin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and pyrido[2,3-d]pyrimidin cores. These cores are then coupled using appropriate reagents and reaction conditions, such as palladium-catalyzed cross-coupling reactions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets involved. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: is structurally similar to other compounds containing furan and pyrido[2,3-d]pyrimidin moieties.

  • (2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO): This compound shares the furan core but has a different substituent on the pyrido[2,3-d]pyrimidin ring.

  • 3-acetyl-2,5-dimethylfuran: A simpler furan derivative with acetyl and methyl groups.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical transformations, making it a valuable tool in synthetic chemistry and drug discovery.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-15(13(2)25-12)17(23)22-5-3-4-14-11-19-18(20-16(14)22)21-6-8-24-9-7-21/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSBRJBGOMFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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